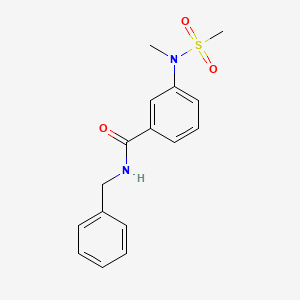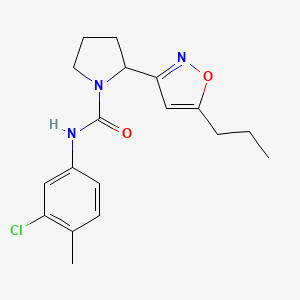![molecular formula C16H16ClFN2O2 B4477862 2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one](/img/structure/B4477862.png)
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one
Overview
Description
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: Starting from a suitable precursor, the oxazole ring can be synthesized through cyclization reactions.
Substitution reactions:
Coupling reactions: The final step involves coupling the substituted phenyl ring with the oxazole and pyrrolidine moieties under specific reaction conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one: can be compared with other substituted phenyl ethanones, such as:
Uniqueness
The unique combination of chloro and fluoro substituents, along with the oxazole and pyrrolidine moieties, gives this compound distinct chemical and biological properties. These unique features can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-10-7-15(22-19-10)14-3-2-6-20(14)16(21)8-11-4-5-12(18)9-13(11)17/h4-5,7,9,14H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYYJCZKLDSDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-FLUORO-N-({4-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B4477780.png)
![2-methyl-N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B4477785.png)
![7-(4-chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4477787.png)

![N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4477827.png)
![2-{[4-(1-pyrrolidinyl)-2-quinazolinyl]amino}phenol](/img/structure/B4477835.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B4477840.png)

![N-[2-(propan-2-yloxy)phenyl]benzenesulfonamide](/img/structure/B4477847.png)
![4-{2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanethioyl}morpholine](/img/structure/B4477863.png)
![7-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4477866.png)
![N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B4477867.png)
![1-[3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]proline](/img/structure/B4477872.png)
![4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4477875.png)
